4-Ethylresorcinol
Overview
Description
4-Ethylresorcinol, also known as 4-ethyl-1,3-benzenediol, is an organic compound with the molecular formula C8H10O2. It is a derivative of resorcinol, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and scientific research .
Mechanism of Action
Target of Action
The primary target of 4-Ethylresorcinol is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as a substrate for tyrosinase .
Mode of Action
This compound interacts with its target, tyrosinase, by attenuating the mRNA and protein expression of tyrosinase-related protein (TRP)-2 . This interaction results in a decrease in melanin production, leading to hypopigmentary effects .
Biochemical Pathways
The action of this compound affects the melanogenesis pathway . By inhibiting the expression of TRP-2, a key protein in this pathway, this compound disrupts the normal production of melanin . The compound also influences the protein kinase A (PKA) pathway, regulating downstream proteins .
Pharmacokinetics
Given its molecular weight of 13816 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in melanin synthesis, leading to hypopigmentary effects . Additionally, this compound possesses antioxidative effects by inhibiting lipid peroxidation .
Biochemical Analysis
Biochemical Properties
4-Ethylresorcinol plays a significant role in biochemical reactions, particularly as a substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin synthesis pathway, and this compound acts as an inhibitor of this enzyme, thereby reducing melanin production . This compound also interacts with tyrosinase-related protein 2, attenuating its mRNA and protein expression . Additionally, this compound exhibits antioxidative properties by inhibiting lipid peroxidation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In melan-a cells, it has been shown to inhibit melanin synthesis, making it effective in reducing hyperpigmentation . This compound influences cell function by modulating cell signaling pathways, particularly the protein kinase A pathway, which is involved in the regulation of melanin synthesis . Furthermore, this compound affects gene expression by downregulating the expression of tyrosinase-related protein 2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with tyrosinase. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin synthesis . Additionally, this compound’s antioxidative properties are attributed to its ability to inhibit lipid peroxidation, thereby protecting cells from oxidative damage . This compound also modulates gene expression by downregulating the mRNA and protein levels of tyrosinase-related protein 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy in inhibiting melanin synthesis can decrease with prolonged exposure . Studies have shown that this compound can degrade over time, leading to a reduction in its hypopigmentary effects . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces melanin synthesis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy in reducing melanin synthesis plateaus at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase . These enzymes facilitate the breakdown of this compound into smaller metabolites, which are then further processed and eliminated from the body . The metabolic pathways of this compound also involve interactions with cofactors such as acetyl-CoA .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Additionally, this compound’s distribution within tissues can affect its overall efficacy and activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in melanin synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its inhibitory effects on tyrosinase and its antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylresorcinol can be synthesized through the ethylation of resorcinol. One common method involves the use of ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where resorcinol is reacted with ethylating agents. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylresorcinol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding dihydroxy compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy compounds.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Ethylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals
Biology: It is studied for its effects on cellular processes and enzyme activities
Medicine: It is employed as an active pharmaceutical intermediate and has potential therapeutic applications
Industry: It is used in the formulation of cosmetics, particularly for its skin-lightening and antimicrobial properties
Comparison with Similar Compounds
4-Ethylphenol: Similar in structure but lacks one hydroxyl group.
1-Tetradecanol: Shares some functional properties but differs significantly in structure
Uniqueness: 4-Ethylresorcinol is unique due to its dual hydroxyl groups and ethyl substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit melanin synthesis more effectively than similar compounds like 4-ethylphenol and 1-tetradecanol highlights its potential in cosmetic and therapeutic applications .
Properties
IUPAC Name |
4-ethylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYYDKPUPTID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062689 | |
Record name | 4-Ethylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-60-8 | |
Record name | 4-Ethylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ETHYLRESORCINOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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